molecular formula C10H17ClN4 B1500967 Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride CAS No. 1185312-31-5

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride

Cat. No.: B1500967
CAS No.: 1185312-31-5
M. Wt: 228.72 g/mol
InChI Key: LIPPFHJHYJACIU-UHFFFAOYSA-N
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Description

Pyrimidine vs. Pyrazine Core

Replacing pyrimidine with pyrazine (as in piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride ) reduces aromatic nitrogen count from two to one, decreasing electron density and altering hydrogen-bonding capacity. This change impacts receptor selectivity, as seen in σ₁/σ₂ receptor binding studies .

Substituent Effects

  • N-Methylation : N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine exhibits reduced basicity compared to the non-methylated analog, affecting solubility and membrane permeability.
  • Halogenation : Introducing fluorine at position 5 of the pyrimidine ring (5-fluoro-N-(piperidin-3-ylmethyl)pyrimidin-2-amine hydrochloride ) enhances electronegativity, potentially improving metabolic stability.

Table 2: Structural Comparisons

Compound Core Substituent Molecular Weight (g/mol)
N-(Piperidin-3-ylmethyl)pyrimidin-2-amine HCl Pyrimidine None 228.72
Piperidin-3-ylmethyl-pyrazin-2-yl-amine HCl Pyrazine None 228.72
5-Fluoro-N-(piperidin-3-ylmethyl)pyrimidin-2-amine HCl Pyrimidine 5-Fluoro 246.71

These structural nuances underscore the importance of rational design in optimizing piperidine-pyrimidine derivatives for targeted applications.

Properties

IUPAC Name

N-(piperidin-3-ylmethyl)pyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.ClH/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10;/h2,5-6,9,11H,1,3-4,7-8H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPPFHJHYJACIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671578
Record name N-[(Piperidin-3-yl)methyl]pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185312-31-5
Record name N-[(Piperidin-3-yl)methyl]pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Piperidin-3-yl Component

The synthesis of the piperidin-3-yl fragment, often as (R)-3-aminopiperidine dihydrochloride, is a critical step. A reliable method involves reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF):

  • Step 1: (R)-3-aminopiperidin-2-one hydrochloride is prepared by base-mediated cyclization of methyl 2,5-diaminopentanoate dihydrochloride in methanol.
  • Step 2: The lactam (R)-3-aminopiperidin-2-one hydrochloride is reduced with LiAlH4 in THF at approximately 35 °C.
  • Step 3: The reaction mixture is heated between 55 °C and 65 °C to complete reduction.
  • Step 4: The product (R)-3-aminopiperidine dihydrochloride is isolated by filtration after admixing with concentrated hydrochloric acid.

This method provides high-purity piperidin-3-ylamine salts on a kilogram scale with yields typically optimized by controlling equivalents of LiAlH4 (around 1.6 equiv.) and reaction temperatures.

Step Reagents/Conditions Temperature (°C) Solvent Notes
1 Base (e.g., sodium methoxide) + methyl 2,5-diaminopentanoate dihydrochloride 5 to 10 Methanol Cyclization to lactam
2 LiAlH4 (1.6 equiv.) 35 THF Reduction of lactam
3 Heat reaction mixture 55 to 65 THF Completion of reduction
4 Add concentrated HCl Ambient THF/Methanol mixture Salt formation and isolation

Preparation of the Pyrimidin-2-yl Amine Moiety

The pyrimidin-2-yl amine fragment is typically synthesized via nucleophilic aromatic substitution (S_NAr) on halogenated pyrimidines:

  • Starting from 2-chloro-4-(pyridin-3-yl)pyrimidine, displacement with an appropriate amine (e.g., 2-methyl-5-nitroaniline) under controlled conditions yields nitropyrimidine intermediates.
  • Reduction of the nitro group to the corresponding amine is achieved using reagents such as stannous chloride in ethanol/ethyl acetate under reflux or catalytic hydrogenation.
  • Challenges include controlling reaction conditions to avoid by-products and ensuring anhydrous conditions for organometallic intermediates when used.

Coupling of Piperidin-3-ylmethyl and Pyrimidin-2-yl Amine Units

The key bond formation linking the piperidin-3-ylmethyl group to the pyrimidin-2-yl amine is typically achieved by Buchwald-Hartwig amination or Mitsunobu displacement reactions:

  • Buchwald-Hartwig Coupling: Palladium-catalyzed C–N bond formation between halogenated pyrimidine derivatives and piperidin-3-ylmethyl amines. This method requires expensive ligands and careful optimization to minimize by-products and improve yields.
  • Mitsunobu Reaction: Utilizes di-isopropyl azodicarboxylate and triphenylphosphine in THF under inert atmosphere at room temperature to displace hydroxyl groups with amines, suitable for large scale synthesis with yields around 85%.
Method Reagents/Conditions Temperature Yield (%) Notes
Buchwald-Hartwig Pd catalyst, phosphine ligands, base Elevated (varies) Moderate Expensive ligands, by-products
Mitsunobu Displacement DIAD, triphenylphosphine, THF, inert atmosphere ~25 °C ~85 Large scale, mild conditions

Formation of Hydrochloride Salt

The final step involves conversion of the free base piperidin-3-ylmethyl-pyrimidin-2-yl amine to its hydrochloride salt:

  • The free amine is treated with concentrated hydrochloric acid in methanol or suitable solvent mixtures at low temperatures (0–20 °C).
  • The salt precipitates and is isolated by filtration, providing a stable, crystalline hydrochloride salt suitable for pharmaceutical applications.

Summary Table of Preparation Steps

Stage Key Reagents/Conditions Temperature (°C) Solvent(s) Outcome/Notes
Piperidin-3-yl fragment synthesis LiAlH4 reduction of (R)-3-aminopiperidin-2-one hydrochloride 35–65 THF High purity (R)-3-aminopiperidine dihydrochloride
Pyrimidin-2-yl amine synthesis Nucleophilic aromatic substitution, nitro reduction Ambient to reflux Ethanol, ethyl acetate, others Formation of aminopyrimidine intermediate
Coupling of fragments Buchwald-Hartwig or Mitsunobu reaction 25 to elevated THF, inert atmosphere Formation of C–N bond, yields 70–85%
Hydrochloride salt formation Concentrated HCl treatment 0–20 Methanol or mixed solvents Isolation of hydrochloride salt

Research Findings and Optimization Notes

  • The LiAlH4 reduction step is sensitive to temperature and reagent equivalents; maintaining 1.6 equivalents of LiAlH4 and 35 °C ensures high conversion without side reactions.
  • The Mitsunobu displacement reaction offers a mild and high-yielding alternative to palladium-catalyzed coupling, especially important for scale-up and cost reduction.
  • Control of moisture and reaction atmosphere is critical during organometallic steps and coupling reactions to prevent hydrolysis and side-product formation.
  • The hydrochloride salt form improves compound stability and facilitates purification by crystallization.

Chemical Reactions Analysis

Types of Reactions: Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups.

  • Substitution Reactions: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Cancer Treatment

One of the primary applications of piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is in the development of cancer therapies. It has been noted for its role as a tyrosine kinase inhibitor , which is crucial in the treatment of certain types of leukemia, including chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).

Key Findings:

  • Imatinib and Nilotinib : Piperidin derivatives are important intermediates in the synthesis of imatinib (Gleevec) and nilotinib (Tasigna), both of which are approved for treating CML and other malignancies resistant to conventional therapies .
  • Mechanism : These compounds inhibit the Bcr-Abl fusion protein, which is responsible for the proliferation of leukemic cells in CML patients .

Histone Demethylase Inhibition

Recent studies have highlighted the potential of piperidin derivatives as inhibitors of histone demethylases, specifically KDM2B, which plays a role in epigenetic regulation and cancer progression. Inhibition of this enzyme can lead to altered gene expression patterns that suppress tumor growth .

Synthesis and Structural Variants

The synthesis of this compound involves several chemical strategies, including:

  • Palladium-mediated coupling reactions : These are utilized to form key intermediates necessary for constructing the compound .
  • Reduction processes : Various reduction methods have been explored to optimize yields and purity, including the use of Raney nickel and stannous chloride under controlled conditions .

Clinical Applications

A study involving imatinib demonstrated its effectiveness in treating Ph+ CML patients who had previously shown resistance to other therapies. The structural similarities between imatinib and piperidin derivatives underscore their therapeutic relevance.

StudyPopulationOutcome
Imatinib vs Placebo500 CML Patients80% achieved complete cytogenetic response
Nilotinib vs Imatinib400 CML PatientsNilotinib showed superior efficacy with fewer side effects

Inhibition Studies

Research on KDM2B inhibitors revealed that piperidine derivatives could significantly reduce tumor cell viability in vitro, suggesting their potential as novel anticancer agents.

CompoundIC50 (µM)Cell Line Tested
Piperidin derivative A0.5MDA-MB-231
Piperidin derivative B0.8HCT116

Mechanism of Action

The mechanism by which Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural elements of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride with five analogs derived from the evidence:

Compound Name Core Ring Substituents Molecular Formula Molecular Weight (g/mol)
Piperidin-3-ylmethyl-pyrimidin-2-yl-amine HCl Pyrimidine -NH₂ (position 2), -CH₂(piperidin-3-yl) (position 4) C₁₀H₁₆ClN₅ 257.72 (calculated)
N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine HCl () Pyridine -N(CH₃)₂ (position 2), -piperidin-3-yl (position 6) C₁₂H₂₀ClN₃ 253.76
2-(Piperidin-1-yl)pyridin-3-amine HCl () Pyridine -NH₂ (position 3), -piperidin-1-yl (position 2) C₁₀H₁₆ClN₃ 213.71
1-(6-Ethoxy-2-methylthio-pyrimidin-4-yl)piperidin-3-amine HCl () Pyrimidine -NH₂ (piperidine), -OCH₂CH₃ (position 6), -SCH₃ (position 2) C₁₂H₂₁ClN₄OS 320.84
N-(1-Benzylpiperidin-4-yl)-4-(pyridin-3-yl)pyrimidin-2-amine·3HCl () Pyrimidine -NH-(1-benzylpiperidin-4-yl) (position 2), -pyridin-3-yl (position 4) C₂₁H₂₃Cl₃N₅ 454.82
(3-Chloro-5-CF₃-pyridin-2-yl)-piperidin-4-amine HCl () Pyridine -Cl (position 3), -CF₃ (position 5), -NH-(piperidin-4-yl) (position 2) C₁₁H₁₄Cl₂F₃N₃ 316.15

Key Observations :

  • Core Ring Diversity : The main compound’s pyrimidine core distinguishes it from pyridine-based analogs (e.g., ). Pyrimidines often exhibit higher polarity and hydrogen-bonding capacity due to additional nitrogen atoms, impacting solubility and target binding .
  • Substituent Positioning : Substituents on pyrimidine (e.g., -NH₂ at position 2 in the main compound) may enhance interactions with biological targets like kinases or GPCRs. In contrast, pyridine analogs with -CF₃ or -SCH₃ groups () introduce steric and electronic effects that alter receptor affinity .
  • Salt Forms: The trihydrochloride salt in increases water solubility compared to mono-hydrochloride salts, which is critical for intravenous formulations .

Physicochemical Properties

Property Main Compound (Calculated)
LogP (Lipophilicity) ~1.5 (estimated) 2.1 3.2 0.8 (polar salt) 2.8
Aqueous Solubility High (HCl salt) Moderate Low (Sulfur) Very High Low (CF₃)
Stability Stable (crystalline HCl) pH-sensitive Oxidative risk Hygroscopic Thermal stable

Analysis :

  • The main compound’s hydrochloride salt likely improves solubility over non-ionic analogs. However, analogs with polar groups (e.g., -OCH₂CH₃ in ) may exhibit variable solubility profiles .

Biological Activity

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Biological Activity

Piperidine derivatives have been extensively studied for their ability to interact with various biological targets, including kinases, receptors, and enzymes. The biological activity of this compound is primarily attributed to its structural features that allow it to modulate key biochemical pathways.

Key Biological Activities

  • Antiviral Activity : Recent studies have demonstrated that piperidine-based compounds exhibit potent antiviral properties. For instance, a related pyrimidine compound showed high inhibition against influenza A virus polymerase with an IC50 of 0.06 µM, indicating strong antiviral potential .
  • Antimicrobial Properties : The compound has also displayed antimicrobial activity. In laboratory tests, it achieved a minimum inhibitory concentration (MIC) of 6.5 µg/mL against Escherichia coli and 250 µg/mL against Candida albicans, suggesting its potential as an antifungal and antibacterial agent .
  • Renin Inhibition : Piperidin derivatives are recognized for their role as renin inhibitors, which are crucial in managing hypertension and cardiovascular diseases. The structure-based design of piperidin derivatives has yielded compounds with significant renin inhibitory activity .
  • Antimalarial Effects : Compounds based on the piperidine scaffold have been optimized for antimalarial activity against Plasmodium falciparum. One notable derivative demonstrated a 96% reduction in parasitemia in a mouse model when administered at a dose of 30 mg/kg .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound acts by inhibiting specific enzymes involved in pathogen survival and replication, such as viral polymerases and bacterial enzymes.
  • Receptor Modulation : It may also interact with various receptors, altering signaling pathways that contribute to disease progression.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50/MIC ValueReference
AntiviralInfluenza A Virus PolymeraseIC50 = 0.06 µM
AntibacterialEscherichia coliMIC = 6.5 µg/mL
AntifungalCandida albicansMIC = 250 µg/mL
AntimalarialPlasmodium falciparumED90 = 11.7 mg/kg
Renin InhibitionReninActive Compound

Pharmacokinetics

Pharmacokinetic studies indicate that piperidin derivatives possess favorable absorption and bioavailability profiles. For example, one study reported an oral bioavailability of 31.8% following administration . Additionally, the clearance rate was noted to be slightly elevated at 82.7 mL/h/kg after intravenous administration.

Toxicity and Safety Profile

Toxicological assessments have shown that piperidin derivatives exhibit low toxicity levels in animal models. In one study, no acute toxicity was observed in Kunming mice at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride
Reactant of Route 2
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Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride

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